N-Methyl-N'-nitrosopiperazine-d4
Description
BenchChem offers high-quality N-Methyl-N'-nitrosopiperazine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N'-nitrosopiperazine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-4-methyl-1-nitrosopiperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i4D2,5D2 |
InChI Key |
CEAIOKFZXJMDAS-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1N=O)([2H])[2H])C)[2H] |
Canonical SMILES |
CN1CCN(CC1)N=O |
Origin of Product |
United States |
The Significance of Isotopic Labeling in Advanced Chemical and Biochemical Investigations
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. studysmarter.co.uk This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart in reactions and biological systems. pressbooks.pub However, this difference in mass is detectable by analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pressbooks.pub
The primary advantages of isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), include:
Reaction Mechanism Elucidation: By tracking the position of the isotopic label in the products of a reaction, chemists can deduce the step-by-step pathway of the transformation. pressbooks.pubthalesnano.com
Metabolic Pathway Tracing: In biochemistry, labeled compounds are introduced into biological systems to follow their journey through metabolic pathways, revealing how they are absorbed, distributed, metabolized, and eliminated. thalesnano.comfiveable.me
Quantitative Analysis: Isotopically labeled compounds are widely used as internal standards in mass spectrometry. thalesnano.com By adding a known amount of the labeled compound to a sample, researchers can accurately quantify the amount of the unlabeled target compound, a technique crucial for fields like proteomics, metabolomics, and environmental analysis. diagnosticsworldnews.comrsc.org
Structural Determination: Isotopic labeling aids in the determination of molecular structures, particularly when used in conjunction with NMR and mass spectrometry. pressbooks.pubthalesnano.com
Deuterium, a stable isotope of hydrogen, is a popular choice for isotopic labeling due to its relative abundance and the significant mass difference compared to protium (B1232500) (¹H), which simplifies detection. zeochem.com
Overview of Deuterated Piperazine Derivatives As Research Probes
Piperazine (B1678402) and its derivatives are a class of organic compounds containing a six-membered ring with two opposing nitrogen atoms. nih.govdergipark.org.tr These structures are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active molecules, including antipsychotic, antidepressant, and anxiolytic drugs. nih.gov
Deuterated piperazine derivatives serve as invaluable research probes for several reasons:
Pharmacokinetic Studies: Understanding the metabolic fate of piperazine-containing drugs is crucial for their development. Deuterium-labeled versions of these drugs allow researchers to trace their metabolism and identify potential metabolites. thalesnano.com
Analytical Standards: In forensic and clinical toxicology, deuterated piperazine derivatives are used as internal standards for the accurate quantification of piperazine-based designer drugs in biological samples. mdpi.comsemanticscholar.org
Mechanistic Investigations: The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study reaction mechanisms involving piperazine derivatives. zeochem.com
Rationale for the Specific Academic Focus on N Methyl N Nitrosopiperazine D4
Strategies for Deuterium (B1214612) Labeling in N-Nitrosopiperazine Scaffolds
The introduction of deuterium into the N-nitrosopiperazine scaffold can be achieved through various synthetic strategies. A common approach involves the use of a deuterated precursor, which is then carried through the subsequent reaction steps to yield the final labeled compound.
One effective strategy is the use of piperazine-d8, a commercially available deuterated starting material where all eight hydrogen atoms on the piperazine (B1678402) ring are replaced with deuterium. researchgate.netmdpi.com This ensures that the deuterium atoms are incorporated into the core structure of the molecule from the outset.
Another strategy involves the direct exchange of hydrogen for deuterium on the piperazine ring. This can be accomplished using methods like one-step exchange-labeling with deuterium oxide (D₂O) in the presence of a suitable catalyst, such as a ruthenium complex. This method offers a convenient way to deuterate piperidine (B6355638) and piperazine derivatives at positions alpha and beta to the nitrogen atoms.
Furthermore, deuterium labeling can be achieved through the reduction of suitable precursors with a deuterated reducing agent. For instance, the reduction of an appropriate amide or imide precursor with lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms into specific positions on the piperazine ring.
Methodological Approaches for the Synthesis of N-Methyl-N'-nitrosopiperazine-d4
The synthesis of N-Methyl-N'-nitrosopiperazine-d4 typically involves a multi-step process that begins with a deuterated piperazine precursor, followed by methylation and nitrosation.
Precursor Selection and Isotopic Enrichment
A logical and efficient precursor for the synthesis of N-Methyl-N'-nitrosopiperazine-d4 is piperazine-d8 dihydrochloride. nih.gov This starting material provides a high level of isotopic enrichment from the beginning of the synthetic route. The use of piperazine-d8 ensures that the resulting N-Methyl-N'-nitrosopiperazine will have deuterium atoms on the piperazine ring, providing a distinct mass difference from the non-deuterated analogue for mass spectrometric analysis. lgcstandards.comhsa.gov.sg
Reaction Pathways and Conditions for Deuterium Integration
A plausible synthetic pathway for N-Methyl-N'-nitrosopiperazine-d4 is as follows:
Methylation of Piperazine-d8: The first step involves the methylation of piperazine-d8. This can be achieved through various methods, such as the Eschweiler-Clarke reaction using formaldehyde (B43269) and formic acid, or by reaction with a methylating agent like methyl iodide or dimethyl sulfate. lgcstandards.comgoogle.com For instance, piperazine hexahydrate can be methylated by reacting it with a mixture of formic acid and formaldehyde. lgcstandards.com The reaction of piperazine-d8 under similar conditions would yield N-methylpiperazine-d8.
Nitrosation of N-Methylpiperazine-d8: The second step is the nitrosation of the resulting N-methylpiperazine-d8. This is typically carried out by treating the deuterated amine with a nitrosating agent, such as sodium nitrite, in an acidic medium. google.comcymitquimica.com For example, a Russian patent describes the nitrosation of piperazine dichlorohydrate at a temperature of 6-20°C, followed by methylation. cymitquimica.com A similar approach could be adapted for the nitrosation of N-methylpiperazine-d8 to produce N-Methyl-N'-nitrosopiperazine-d4. The reaction is carefully controlled to favor the formation of the desired mononitrosated product.
Characterization of Synthetic Intermediates and the Final Deuterated Product through Advanced Spectroscopic Techniques
The characterization of the synthetic intermediates and the final N-Methyl-N'-nitrosopiperazine-d4 product is essential to confirm the chemical structure and the successful incorporation of deuterium. This is typically achieved using a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. In the case of deuterated compounds, the absence or significant reduction of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated provides direct evidence of successful labeling. For N-Methyl-N'-nitrosopiperazine-d4, the signals corresponding to the protons on the piperazine ring would be absent or greatly diminished. The remaining signals, such as those for the methyl group protons, would confirm the presence of this functional group.
Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight of the synthesized compound and for determining the level of isotopic enrichment. The mass spectrum of N-Methyl-N'-nitrosopiperazine-d4 will show a molecular ion peak that is four mass units higher than that of the non-deuterated compound. For example, a method for the determination of 1-methyl-4-nitrosopiperazine (B99963) (MNP) in rifampicin (B610482) products by LC-MS/MS uses MNP-d4 as an internal standard. The MRM (Multiple Reaction Monitoring) chromatogram of the MNP-d4 standard shows transitions of 134.1 > 58.1 and 134.1 > 104.1, confirming the mass of the deuterated parent ion. mdpi.com The NIST WebBook provides the mass spectrum of the non-deuterated N-Methyl-N'-nitrosopiperazine, which shows a molecular ion peak at m/z 129. nist.gov
Isotopic Purity and Enrichment Assessment Methodologies for N-Methyl-N'-nitrosopiperazine-d4
Assessing the isotopic purity and enrichment of N-Methyl-N'-nitrosopiperazine-d4 is crucial for its intended use as an internal standard.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a primary tool for this assessment. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the d4 species can be determined, along with the presence of any partially deuterated (d1, d2, d3) or non-deuterated (d0) species. This allows for the calculation of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be employed to determine isotopic purity. By comparing the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position (such as the methyl group), the degree of deuteration can be estimated.
The combination of both mass spectrometry and NMR provides a comprehensive assessment of the isotopic purity and structural integrity of the synthesized N-Methyl-N'-nitrosopiperazine-d4.
Role of N-Methyl-N'-nitrosopiperazine-d4 as an Internal Standard in Quantitative Analysis
In the realm of quantitative analytical chemistry, particularly for trace-level analysis, the use of an internal standard is crucial for achieving accuracy and precision. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to the sample before analysis. N-Methyl-N'-nitrosopiperazine-d4 is an ideal internal standard for the quantification of MNP due to its structural similarity and the mass difference provided by the deuterium atoms. mdpi.comlgcstandards.com
Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as N-Methyl-N'-nitrosopiperazine-d4, to a sample containing the analyte of interest (MNP). osti.govnih.gov The mixture is then homogenized and analyzed by mass spectrometry.
By measuring the altered isotopic ratio of the analyte in the spiked sample, the original concentration of the analyte can be accurately determined. osti.gov A key advantage of IDMS is that it does not require the quantitative recovery of the analyte from the sample matrix. osti.gov This is because the ratio of the native analyte to the isotopic standard remains constant throughout the extraction and analysis process, compensating for any losses that may occur. nih.gov This makes IDMS particularly valuable for analyzing complex matrices where analyte recovery can be variable. clearsynth.com The use of a deuterated internal standard like MNP-d4, which is chemically almost identical to the analyte, ensures that both compounds behave similarly during sample preparation and analysis, leading to highly reliable results. chromforum.orgnih.gov
Calibration Curve Development and Linearity Assessment using N-Methyl-N'-nitrosopiperazine-d4
The development of a robust calibration curve is a fundamental aspect of any quantitative analytical method. When using N-Methyl-N'-nitrosopiperazine-d4 as an internal standard, the calibration curve is constructed by plotting the ratio of the peak area of the analyte (MNP) to the peak area of the internal standard (MNP-d4) against the concentration of the analyte. fda.gov.tw This approach effectively corrects for variations in injection volume and potential matrix effects that can suppress or enhance the instrument's response. researchgate.netlcms.cz
A series of standard solutions containing a fixed concentration of MNP-d4 and varying concentrations of MNP are prepared and analyzed. fda.gov.tw For instance, a typical calibration curve for MNP might cover a concentration range from the limit of quantification (LOQ) up to several hundred percent of the specification limit, such as 0.5 to 48.6 ng/mL. mdpi.com The linearity of the method is then assessed by calculating the coefficient of determination (R²), which should ideally be greater than 0.99, indicating a strong linear relationship between the concentration and the response ratio. mdpi.comhsa.gov.sg This high degree of linearity is essential for ensuring accurate quantification over the entire analytical range.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the trace-level analysis of nitrosamine impurities due to its exceptional sensitivity, selectivity, and specificity. mdpi.comresearchgate.net The development of a reliable LC-MS/MS method for MNP involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters, with MNP-d4 playing a crucial role in method validation and routine analysis. mdpi.com
Optimization of Chromatographic Separation for N-Methyl-N'-nitrosopiperazine and its Deuterated Analogue
Achieving good chromatographic separation between N-Methyl-N'-nitrosopiperazine and its deuterated analogue, as well as from other potential matrix components, is critical for accurate quantification. The goal is to obtain sharp, symmetrical peaks with adequate resolution. This is typically achieved using a reversed-phase column, such as a C18 or Phenyl-Hexyl column. fda.gov.twoup.com
The mobile phase composition, usually a mixture of an aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, and additives such as formic acid or ammonium (B1175870) formate (B1220265), is carefully optimized through gradient elution. hsa.gov.sgoup.com A gradient elution allows for the efficient separation of compounds with a range of polarities within a reasonable run time. The flow rate and column temperature are also adjusted to achieve optimal separation. mdpi.com Importantly, the deuterated internal standard, MNP-d4, co-elutes very closely with the non-deuterated MNP, which is a desirable characteristic for an internal standard as it ensures that both compounds experience similar matrix effects. mdpi.com
Table 1: Example of LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC with binary pump and autosampler ijper.org |
| Column | Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) oup.com |
| Mobile Phase A | 0.1% Formic acid in water oup.com or 10 mM ammonium formate in water, pH 9.0 hsa.gov.sg |
| Mobile Phase B | Methanol hsa.gov.sgoup.com |
| Gradient | Optimized for separation within 15 minutes oup.com |
| Flow Rate | Adjusted for optimal separation mdpi.com |
| Column Temperature | Controlled, e.g., ±5 °C for robustness testing mdpi.com |
| Injection Volume | 5 µL fda.gov.tw |
Tandem Mass Spectrometry (MS/MS) Transition Selection and Fragmentation Pathway Elucidation for N-Methyl-N'-nitrosopiperazine-d4
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions in a mode known as multiple reaction monitoring (MRM). For N-Methyl-N'-nitrosopiperazine, the protonated molecule [M+H]⁺ is selected as the precursor ion. This ion is then fragmented in the collision cell of the mass spectrometer, and specific product ions are monitored. nih.gov
The selection of MRM transitions is a critical step in method development. For MNP, a common transition is the fragmentation of the precursor ion at m/z 130.1 to a product ion at m/z 100.1. hsa.gov.sg Similarly, for the deuterated internal standard, MNP-d4, the transition from the precursor ion at m/z 134.2 to the product ion at m/z 104.1 is monitored. hsa.gov.sg The fragmentation of nitrosamines can follow several pathways, including the loss of the NO radical or the loss of H₂O. nih.gov The specific fragmentation pattern depends on the structure of the nitrosamine. researchgate.net Elucidating these pathways helps in selecting the most intense and specific transitions for quantification, thereby enhancing the sensitivity and reliability of the method.
Table 2: Example of MRM Transitions for MNP and MNP-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| N-Methyl-N'-nitrosopiperazine (MNP) | 130.1 | 100.1 | Positive (APCI or ESI) fda.gov.twhsa.gov.sg |
| N-Methyl-N'-nitrosopiperazine-d4 (MNP-d4) | 134.2 | 104.1 | Positive (APCI or ESI) fda.gov.twhsa.gov.sg |
Method Validation Parameters: Specificity, Accuracy, and Precision in the Context of N-Methyl-N'-nitrosopiperazine-d4 Application
A comprehensive validation process is essential to demonstrate that an analytical method is suitable for its intended purpose. mdpi.com The use of N-Methyl-N'-nitrosopiperazine-d4 is integral to ensuring the reliability of the validation results.
Specificity: This parameter ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. mdpi.com The high selectivity of MS/MS, by monitoring specific MRM transitions for both MNP and MNP-d4, provides excellent specificity. mdpi.com The absence of interfering peaks at the retention times of the analyte and internal standard in blank samples confirms the method's specificity. mdpi.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where known amounts of the analyte are spiked into a blank matrix at different concentration levels (e.g., LOQ, 50%, 100%, and 200% of the target concentration). ijper.org The use of MNP-d4 as an internal standard corrects for any systematic errors during sample preparation and analysis, leading to high accuracy, often with recovery values between 80% and 120%. mdpi.com
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). oup.com The inclusion of MNP-d4 helps to minimize variability, resulting in low RSD values, typically below 15% for precision studies. mdpi.com
Determination of Limits of Detection (LOD) and Quantification (LOQ)
In trace impurity analysis, establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) is essential for method validation. The LOD is the lowest concentration of an analyte that the analytical process can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. pmda.go.jp For nitrosamine analysis, regulatory guidelines often require the LOQ to be at or below the acceptable intake (AI) limit. pmda.go.jpipa-india.org
The determination of LOD and LOQ is typically based on the signal-to-noise (S/N) ratio. A commonly accepted criterion is an S/N ratio of 3 for the LOD and 10 for the LOQ. sigmaaldrich.com This is determined by analyzing samples, such as spiked drug substances, at very low concentrations. sigmaaldrich.comnih.gov
The use of a deuterated internal standard like N-Methyl-N'-nitrosopiperazine-d4 is integral to this process. While the LOD and LOQ values are determined for the target analyte (the non-deuterated nitrosamine), the internal standard ensures the stability and reliability of the measurements from which these limits are calculated. It helps to correct for any matrix effects or instrumental variability that could otherwise distort the signal at these low concentrations. youtube.com
The following table presents examples of LOD and LOQ values achieved for various nitrosamines in different analytical methods, illustrating the sensitivity required and obtained in practice.
Table 1: Examples of LOD and LOQ Values for Nitrosamine Analysis
| Nitrosamine | Method | LOD | LOQ | Source |
|---|---|---|---|---|
| 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- clearsynth.comnih.govfda.gov.twtriazolo[4,3-a]pyrazine (NTTP) | LC-MS/MS | - | 0.05 µg/g | fda.gov.tw |
| N-Nitrosodimethylamine (NDMA) | LC-MS | - | 0.1 ng/mL | |
| N-Nitrosodiethylamine (NDEA) | LC-MS | - | 0.1 ng/mL | |
| N-Nitrosodibutylamine (NDBA) | LC-MS | - | 0.025 ng/mL | |
| Various Nitrosamines | HPLC-MS/MS (APCI) | 0.2 ng/mL | - | nih.gov |
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Polar Nitrosamines and Deuterated Analogs
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique particularly suited for polar and hydrophilic compounds that are poorly retained by traditional reversed-phase liquid chromatography. nih.govscholaris.ca Many nitrosamines, including N-nitrosopiperazine, are polar in nature. scholaris.ca HILIC utilizes a polar stationary phase (like an ethylene-bridged hybrid amide phase) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. scholaris.ca This combination facilitates the retention and separation of polar analytes. nih.gov
When coupled with tandem mass spectrometry (MS/MS), HILIC-MS becomes a highly selective and sensitive method for quantifying trace levels of polar nitrosamines. nih.govscholaris.ca The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard, such as N-Methyl-N'-nitrosopiperazine-d4. researchgate.net This high specificity minimizes interference from the sample matrix, which is crucial when analyzing complex samples like drug products or wastewater. pmda.go.jpscholaris.ca
In a typical HILIC-MS analysis, the deuterated internal standard, N-Methyl-N'-nitrosopiperazine-d4, is added to the sample before analysis. fda.gov.tw It co-elutes with the non-deuterated target analyte. Because they experience the same conditions throughout the chromatographic separation and ionization process, any variation in signal is mirrored in both the analyte and the standard. nih.gov The ratio of the analyte's signal to the internal standard's signal is used for quantification, providing a highly accurate and precise measurement that corrects for potential signal suppression or enhancement caused by the sample matrix. youtube.com This technique has been successfully applied to the analysis of N-nitrosopiperazine in treated wastewater, achieving low limits of quantification. scholaris.ca
Sample Preparation Techniques Facilitated by N-Methyl-N'-nitrosopiperazine-d4 as an Internal Standard
Effective sample preparation is a critical first step in the analytical workflow for nitrosamine determination. ipa-india.org The goal is to extract the target analytes from the sample matrix (e.g., a drug substance or product) and concentrate them, while removing interfering components. edqm.eu Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). thermofisher.com However, analyte loss can occur during these multi-step procedures.
The use of N-Methyl-N'-nitrosopiperazine-d4 as an internal standard is a cornerstone of robust sample preparation. clearsynth.comfda.gov.tw A known quantity of the deuterated standard is added to the sample at the very beginning of the preparation process. fda.gov.twfda.gov.tw This standard then undergoes every extraction, concentration, and cleanup step alongside the target analyte.
For example, a typical workflow for a drug substance involves weighing the sample, adding a solution containing the internal standard, dissolving or suspending the mixture in an appropriate solvent like methanol or a sodium hydroxide (B78521) solution, and then extracting the nitrosamines with an organic solvent such as dichloromethane. fda.gov.twedqm.eu The mixture is often sonicated and centrifuged to ensure complete extraction and separation of layers. fda.gov.twfda.gov.tw The final extract is then filtered before injection into the LC-MS system. fda.gov.tw
Table 2: Example of Sample Preparation and Recovery
| Analyte | Internal Standard | Sample Matrix | Preparation Method | Recovery (%) | Source |
|---|---|---|---|---|---|
| Free NNAL | NNAL-d4 | Human Plasma | Liquid/Liquid Extraction | 68.2 | nih.gov |
| Total NNAL | NNAL-d4 | Human Plasma | Enzyme Hydrolysis, Liquid/Liquid Extraction | 70.7 | nih.gov |
Mechanistic Investigations of N Methyl N Nitrosopiperazine Pathways Utilizing Deuterium Labeling
Elucidation of Formation Mechanisms of N-Methyl-N'-nitrosopiperazine
Deuterium (B1214612) labeling is a powerful technique for tracing the formation of N-Methyl-N'-nitrosopiperazine (MNPZ) from its precursors. By selectively labeling potential precursor molecules, researchers can track the incorporation of deuterium into the final MNPZ product, thereby identifying the key reactants and intermediates involved in its synthesis.
Isotope Tracing Studies in Chemical Degradation Pathways
Studies have shown that MNPZ can form as a degradation product in various chemical processes. mdpi.com For instance, in the context of amine-based carbon capture technologies, piperazine (B1678402) (PZ) can react with nitrogen oxides (NOx) to form MNPZ. researchgate.netresearchgate.net Isotope tracing studies using deuterated piperazine could definitively confirm this pathway by detecting the formation of deuterated MNPZ.
Forced degradation studies are often employed to understand the stability of pharmaceutical products and the potential formation of impurities. mdpi.comresearchgate.net In such studies involving multicomponent products, N-Methyl-N'-nitrosopiperazine-d4 can be used as an internal standard for the accurate quantification of MNPZ formed during stress conditions like elevated temperature, and exposure to acidic, basic, or oxidative environments. mdpi.com The results of these studies can help in identifying the conditions that promote MNPZ formation and in developing strategies to mitigate its presence. mdpi.com
Investigation of Precursor Reactivity and Nitrosation Mechanisms
The formation of N-nitrosamines, including MNPZ, generally requires a nitrosating agent and a secondary or tertiary amine precursor. mdpi.com The reactivity of different precursors and the specific mechanisms of nitrosation can be investigated using deuterium-labeled compounds. For example, by competing a deuterated precursor with its non-deuterated counterpart, the relative rates of reaction can be determined, providing insights into the rate-determining steps of the nitrosation process.
The synthesis of N-Methyl-N'-nitrosopiperazine-d4 typically involves the nitrosation of a deuterated precursor, such as 2,2,6,6-tetradeuterio-4-methylpiperazine. lgcstandards.com This process itself provides a model for studying the nitrosation reaction. The conditions of this synthesis, such as the choice of nitrosating agent and reaction temperature, can be varied to understand their impact on the efficiency of MNPZ formation.
Metabolic Fate Tracing and Biotransformation Pathway Analysis of N-Methyl-N'-nitrosopiperazine using N-Methyl-N'-nitrosopiperazine-d4
N-Methyl-N'-nitrosopiperazine-d4 serves as a crucial tracer for studying the metabolic fate and biotransformation of MNPZ within biological systems. medchemexpress.com The deuterium label allows for the differentiation of exogenously administered MNPZ from endogenously formed compounds, enabling precise tracking of its metabolic pathways. medchemexpress.comchem-station.com
Deuterium Isotope Effects on Enzyme Kinetics and Reaction Rates
The cleavage of a carbon-hydrogen bond is often a rate-limiting step in the metabolism of many compounds, a process frequently catalyzed by cytochrome P450 enzymes. nih.govnih.gov The substitution of hydrogen with deuterium at the site of enzymatic attack can lead to a significant decrease in the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). chem-station.comnih.gov
Studies on other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), have demonstrated that deuteration leads to a decrease in its carcinogenicity and an isotope effect on its metabolism. nih.gov Specifically, deuteration of NDMA resulted in a 5-fold increase in the apparent Michaelis constant (Km), but no change in the maximum reaction velocity (Vmax) for its demethylation and denitrosation in rat liver microsomes. nih.gov This suggests that the C-H bond cleavage is a critical step in the metabolic activation of NDMA. nih.gov Similar studies using N-Methyl-N'-nitrosopiperazine-d4 can provide valuable information on its enzymatic metabolism and the role of specific C-H bonds in its biotransformation.
Table 1: Hypothetical Enzyme Kinetic Data for MNPZ and MNPZ-d4
| Compound | Apparent Km (µM) | Vmax (nmol/min/mg protein) |
| N-Methyl-N'-nitrosopiperazine | 50 | 10 |
| N-Methyl-N'-nitrosopiperazine-d4 | 250 | 10 |
| This table presents hypothetical data to illustrate the potential impact of deuterium labeling on enzyme kinetics. Actual values would need to be determined experimentally. |
Identification of Metabolites through Isotopic Signature Analysis
Mass spectrometry is a powerful analytical technique for identifying metabolites. When a deuterated compound like N-Methyl-N'-nitrosopiperazine-d4 is used, its metabolites will retain the deuterium label, resulting in a characteristic isotopic signature. nih.gov This signature allows for the unambiguous identification of metabolites derived from the administered compound, even at very low concentrations.
For example, in collision-induced dissociation experiments, protonated N-nitrosopiperazine fragments into specific product ions. nih.gov The use of deuterium-labeled standards helps in confirming the identity of these fragments and in developing sensitive and specific analytical methods for their quantification. nih.govscholaris.ca This approach is critical for building a comprehensive picture of the metabolic pathways of MNPZ.
Studies on Reaction Kinetics and Mechanisms involving the N-nitroso Group with Deuterium Labeling
Deuterium labeling can also be employed to investigate the reaction kinetics and mechanisms of the N-nitroso group itself. While the primary focus of deuteration in MNPZ-d4 is often on the piperazine ring, labeling adjacent to the N-nitroso group could provide insights into its chemical reactivity.
The kinetic isotope effect can reveal whether a C-H bond cleavage is involved in the rate-determining step of a reaction. researchgate.net For reactions involving the N-nitroso group, such as its reduction or rearrangement, the presence of a deuterium atom on an adjacent carbon could influence the reaction rate if that C-H bond is involved in the transition state.
Furthermore, deuterium labeling is instrumental in mechanistic studies of multicomponent reactions. beilstein-journals.org While not directly focused on the N-nitroso group, these studies highlight the power of using deuterated reagents to understand complex reaction pathways, a principle that can be applied to investigate the reactions of MNPZ. beilstein-journals.org
Environmental Monitoring and Research Applications of N Methyl N Nitrosopiperazine D4 Analogs
Methodologies for Trace-Level Quantification of Nitrosamines in Environmental Matrices
The accurate quantification of N-nitrosamines at trace levels (parts-per-trillion or ng/L) in environmental samples is a significant analytical challenge due to the complexity of the matrices and the low concentrations at which these compounds are often found. waters.com Various sophisticated analytical techniques have been developed to address this challenge, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) being the most widely recognized and accepted methods for their sensitivity and selectivity. resolvemass.canih.gov
Sample preparation is a critical first step to concentrate the analytes and remove interfering substances from the matrix. Common techniques include solid-phase extraction (SPE) and solid-phase microextraction (SPME). nih.govmdpi.com For instance, the United States Environmental Protection Agency (USEPA) Method 521 utilizes SPE for the extraction of nitrosamines from drinking water. mdpi.com Following extraction, the concentrated sample is analyzed by chromatographic methods coupled with mass spectrometry.
GC-MS is particularly suitable for volatile and semi-volatile nitrosamines. resolvemass.capmda.go.jp However, the low molecular weight of some nitrosamines can make them difficult to distinguish from background noise in complex samples when using single-stage mass spectrometry. waters.com The use of tandem mass spectrometry (MS/MS), such as in GC-MS/MS systems, enhances selectivity and sensitivity, allowing for lower detection limits. waters.compmda.go.jp For example, a Quattro micro GC system provides accurate, reproducible trace-level quantitative analysis and offers greater selectivity to reduce matrix interferences. waters.com
LC-MS/MS has emerged as a powerful alternative, especially for a broader range of nitrosamines, including those that are less volatile or thermally unstable. nih.govacs.org This technique, often utilizing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), provides high sensitivity and specificity. sciex.com An ultra-high sensitivity method using the SCIEX 7500 system with APCI has demonstrated limits of quantification (LOQ) as low as 1 ng/L for several nitrosamines in drinking, ground, and surface water. sciex.com Another approach using a high-resolution quadrupole–time-of-flight (QToF) mass analyzer combined with positive chemical ionization (PCI) has also proven effective. mdpi.com
To ensure the accuracy and reproducibility of these methods, isotopically labeled internal standards, such as N-Methyl-N'-nitrosopiperazine-d4, are employed. aquigenbio.com These standards, which have similar chemical properties to the target analytes but a different mass, are added to the sample before preparation. They help to correct for any loss of analyte during sample processing and for matrix effects that can suppress or enhance the instrument's signal, thereby improving the reliability of the quantification. aquigenbio.commdpi.com
Table 1: Methodologies for Trace-Level Nitrosamine (B1359907) Quantification
Application of N-Methyl-N'-nitrosopiperazine-d4 in Water Quality Monitoring Research
In the realm of water quality monitoring, the precise measurement of nitrosamine concentrations is crucial for assessing potential health risks and the effectiveness of water treatment processes. nih.govnih.gov N-Methyl-N'-nitrosopiperazine-d4 serves as a vital tool in this research, primarily functioning as an isotopically labeled internal standard for the quantification of its non-labeled analog, N-methyl-N'-nitrosopiperazine (MNP), and other related nitrosamines. aquigenbio.commedchemexpress.com
The use of deuterated standards like N-Methyl-N'-nitrosopiperazine-d4 is a cornerstone of robust analytical method validation. aquigenbio.com When analyzing complex matrices such as drinking water, surface water, or wastewater, matrix effects can significantly impact the accuracy of results. nih.gov By adding a known quantity of the deuterated standard to the sample at the beginning of the analytical process, researchers can account for variations in sample extraction efficiency and ionization suppression or enhancement in the mass spectrometer. mdpi.com
Research studies focused on the occurrence of nitrosamines in drinking water supplies rely heavily on these validated methods. For instance, studies have detected various nitrosamines, including N-nitrosodimethylamine (NDMA), N-nitrosomethylethylamine, and N-nitrosopiperidine, in water samples, often as by-products of disinfection processes like chloramination. nih.govnih.gov The ability to quantify these compounds accurately at the nanogram-per-liter level is essential for comparing contamination levels across different water systems and for understanding the factors that contribute to their formation. nih.gov
A validated LC-MS/MS method for the determination of 1-methyl-4-nitrosopiperazine (B99963) (MNP) utilized MNP-d4 as the internal standard. mdpi.com The method demonstrated excellent linearity and accuracy, with a limit of quantification (LOQ) of 0.51 ng/mL. This level of sensitivity is critical for ensuring that water quality meets regulatory guidelines where they exist and for informing risk assessments. mdpi.com
Table 2: Research Findings in Water Quality Monitoring Using Deuterated Nitrosamine Standards
Assessment of Nitrosamine Presence in Industrial Emissions and Degradation Studies of CO2 Capture Solvents
A significant area of environmental research focuses on the formation and emission of nitrosamines from industrial processes, particularly from post-combustion CO2 capture technologies that utilize amine-based solvents. nih.govacs.org These processes are crucial for reducing greenhouse gas emissions, but they can lead to the formation of carcinogenic N-nitrosamines as unintended by-products. nih.gov The reaction between amines in the solvent and nitrogen oxides (NOx) present in the flue gas is the primary pathway for this formation. acs.orgacs.org
Studies have investigated the presence of specific nitrosamines, such as N-nitrosodiethylamine (NDEA), N-nitrosodiethanolamine (NDELA), and N-nitrosomorpholine (NMOR), in these systems. nih.gov Research has shown that various factors can influence the rate of nitrosamine formation, including the type of amine solvent used, the concentration of oxygen, and the presence of dissolved metals like copper, which can catalyze the oxidative degradation of primary amines into more readily nitrosatable secondary amines. nih.govacs.org
To mitigate the environmental impact of these emissions, research is also focused on the degradation of nitrosamines in the solvent and in wastewater generated by CO2 capture facilities. acs.orgresearchgate.net One promising approach is photochemical treatment using UV light. nih.govresearchgate.net Studies have examined the photodegradation rates of NDEA, NDELA, and NMOR, finding that the degradation efficiency is influenced by factors such as the initial nitrosamine concentration and the composition of the solvent matrix. nih.gov For example, impurities in the solvent can absorb UV light, reducing the degradation rate of the target nitrosamines. researchgate.net Advanced oxidation processes, such as UV/H2O2, have also been shown to be effective in breaking down these compounds. nih.gov
The development of analytical methods to monitor nitrosamines in these complex industrial matrices is essential for evaluating the effectiveness of these degradation technologies and for ensuring the environmental safety of CO2 capture deployment. acs.org
Table 3: Findings from CO2 Capture and Nitrosamine Degradation Studies
In Vitro and in Vivo Model Applications for Mechanistic Studies of Nitrosamines
Development of Analytical Methods for Biological Matrices using N-Methyl-N'-nitrosopiperazine-d4
The accurate quantification of nitrosamines in complex biological matrices is a significant analytical challenge. N-Methyl-N'-nitrosopiperazine-d4 is instrumental as an internal standard in the development and validation of sensitive analytical methods, primarily those utilizing liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comyoutube.com The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the data.
Several studies have detailed the development of robust LC-MS methods for the analysis of various nitrosamines in biological samples like plasma and urine, as well as in environmental samples such as wastewater. lcms.czrsc.orgscholaris.ca These methods often employ techniques like solid-phase extraction to concentrate the analytes and remove interfering substances prior to LC-MS analysis. lcms.cz The use of high-resolution mass spectrometry (HRMS) further enhances the selectivity and sensitivity of these methods, allowing for the detection of nitrosamines at very low concentrations (ng/L levels). researchgate.net
For instance, a method for determining 1-methyl-4-nitrosopiperazine (B99963) (MNP) in pharmaceutical products utilizes N-Methyl-N'-nitrosopiperazine-d4 (MNP-d4) as an internal standard with LC-MS/MS. hsa.gov.sg The quantification is based on the peak area ratio of the analyte to the internal standard. hsa.gov.sg This approach helps to mitigate the impact of the sample matrix on the accuracy of the measurements. hsa.gov.sg
Interactive Table: LC-MS/MS Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Setting |
| Column | Phenomenex® Luna Phenyl-Hexyl (4.6 mm x 150 mm, 3 µm) or equivalent |
| Column Temperature | 30 °C |
| Autosampler Temperature | 6 °C |
| Injection Volume | 5 µL |
| Mobile Phase A | 10 mM Ammonium (B1175870) formate (B1220265) in water, pH = 9.0 |
| Mobile Phase B | Methanol (B129727) |
| Flow Rate | 0.60 mL/min |
This table is based on a method for the determination of 1-methyl-4-nitrosopiperazine (MNP) in rifampicin (B610482) products. hsa.gov.sg
Use of Deuterated Analogs as Probes for Mechanistic Toxicological Research (excluding safety profiles)
Deuterated analogs like N-Methyl-N'-nitrosopiperazine-d4 are invaluable tools in mechanistic toxicological research. medchemexpress.com The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope, does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be traced using mass spectrometry. medchemexpress.com This allows researchers to follow the metabolic fate of the compound in biological systems without the use of radioactive isotopes.
Stable isotope labeling enables the study of metabolic pathways in vivo in a non-radioactive and safe manner. By administering the deuterated compound and analyzing metabolites, researchers can identify the products of biotransformation and gain insights into the enzymatic pathways involved. This information is critical for understanding how the parent compound is activated to a carcinogenic form or detoxified.
Investigation of Biotransformation Pathways in Cellular and Animal Models (excluding clinical data)
The investigation of biotransformation pathways is a cornerstone of nitrosamine research. In vitro studies using cell cultures and in vivo studies in animal models are employed to understand how these compounds are metabolized. N-Methyl-N'-nitrosopiperazine, the non-deuterated counterpart of N-Methyl-N'-nitrosopiperazine-d4, has been shown to be a potent nasal carcinogen and genotoxic agent in cellular models. cymitquimica.com
Studies on the formation and decomposition of nitrosopiperazines under conditions relevant to amine scrubbing for carbon capture have shown that these compounds can be formed from precursor amines and nitrogen oxides. researchgate.net While not a direct study of biotransformation, this research provides insights into the potential for nitrosamine formation in various environments.
The use of deuterated standards in such studies would allow for precise tracing of the formation and degradation of specific nitrosamines, helping to elucidate the complex chemical reactions involved. By using N-Methyl-N'-nitrosopiperazine-d4 in cellular and animal models, researchers can track the metabolic fate of the compound and identify the specific enzymes and metabolic pathways responsible for its activation and detoxification.
Computational and Theoretical Approaches to N Methyl N Nitrosopiperazine D4 Systems
Quantum Chemical Calculations for Isotopic Effects on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the properties of molecules at the electronic level. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic structures with a high degree of accuracy.
When deuterium (B1214612) (d) is substituted for protium (B1232500) (¹H), the most significant change is the increase in nuclear mass. This alteration, while not affecting the electronic potential energy surface of the molecule, has notable consequences on its vibrational properties. The heavier mass of deuterium leads to a decrease in the vibrational frequencies of modes involving the substituted atoms. This phenomenon is known as the kinetic isotope effect (KIE) and can influence the reactivity of the molecule. For N-Methyl-N'-nitrosopiperazine-d4, deuteration on the piperazine (B1678402) ring is expected to lower the frequencies of C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated isotopologue.
Table 1: Predicted Isotopic Effects on Molecular Properties of N-Methyl-N'-nitrosopiperazine-d4
| Molecular Property | Effect of Deuteration | Theoretical Basis |
| Vibrational Frequencies | Decrease in frequencies of C-D stretching and bending modes. | The frequency of a harmonic oscillator is inversely proportional to the square root of the reduced mass. |
| Zero-Point Vibrational Energy (ZPVE) | Lower ZPVE compared to the non-deuterated compound. | ZPVE is the sum of all vibrational mode energies at the ground state, which are lower for heavier isotopes. |
| Bond Lengths | Minor shortening of C-D bonds compared to C-H bonds. | Anharmonicity of the potential energy surface and lower ZPVE lead to a slightly smaller average internuclear distance. |
| Reactivity (Kinetic Isotope Effect) | Potential for a slower rate of reactions involving C-D bond cleavage. | The higher energy required to break a C-D bond compared to a C-H bond due to the lower ZPVE of the reactant. |
This table is generated based on established principles of quantum chemistry and isotopic effects and is intended to be illustrative.
Molecular Dynamics Simulations for Understanding Interactions in Complex Systems
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of atoms and molecules. nih.govarxiv.org These simulations solve Newton's equations of motion for a system, allowing researchers to study the dynamic behavior and interactions of molecules in different environments, such as in a solvent or interacting with biological macromolecules.
For N-Methyl-N'-nitrosopiperazine-d4, MD simulations can be employed to understand how isotopic substitution affects its interactions in complex systems. For instance, simulations in an aqueous solution could reveal differences in the hydration shell structure and dynamics around the deuterated molecule compared to its non-deuterated counterpart. While the electrostatic interactions governing hydrogen bonding are not directly altered by deuteration, the modified vibrational dynamics can influence the lifetime and geometry of these bonds.
Table 2: Potential Applications of Molecular Dynamics Simulations for N-Methyl-N'-nitrosopiperazine-d4
| Simulation System | Research Question | Expected Insights |
| N-Methyl-N'-nitrosopiperazine-d4 in Water | How does deuteration affect solvation? | Differences in the structure and dynamics of the hydration shell; changes in diffusion rates. nih.govarxiv.org |
| N-Methyl-N'-nitrosopiperazine-d4 and a Model Protein | Does isotopic substitution alter binding affinity? | Information on the stability of the protein-ligand complex; identification of key interacting residues. |
| N-Methyl-N'-nitrosopiperazine-d4 and a DNA Duplex | What is the preferred mode of interaction? | Insights into intercalation or groove binding; understanding the role of conformational changes. acs.org |
This table illustrates potential research applications of MD simulations for N-Methyl-N'-nitrosopiperazine-d4 based on standard computational methodologies.
Prediction and Interpretation of Spectroscopic Signatures of Deuterated N-Methyl-N'-nitrosopiperazine
Computational methods are crucial for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can aid in the identification and structural elucidation of compounds.
For N-Methyl-N'-nitrosopiperazine-d4, the most pronounced effect of deuteration would be observed in its vibrational (IR and Raman) and ¹H NMR spectra.
Vibrational Spectroscopy (IR and Raman): As established by quantum chemical calculations, the C-D vibrational modes will appear at lower frequencies than the corresponding C-H modes. For example, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum, whereas C-D stretching vibrations are expected in the 2100-2300 cm⁻¹ region. This predictable shift is a powerful tool for confirming the location and extent of deuteration in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the replacement of hydrogen with deuterium results in the disappearance of the corresponding proton signals. This provides a direct method to confirm the sites of deuteration. Furthermore, the coupling patterns of the remaining protons will be altered. In ¹³C NMR, the carbons directly bonded to deuterium will experience a characteristic splitting pattern due to C-D coupling and will often show a slight upfield shift in their chemical shift, known as an isotope shift. Studies on the mesomeric effect in N-nitrosamines using ¹H NMR have highlighted the diastereotopic nature of protons in symmetric structures, a feature that would be significantly altered upon deuteration. bohrium.com
Table 3: Predicted Spectroscopic Signatures for N-Methyl-N'-nitrosopiperazine-d4
| Spectroscopic Technique | Predicted Observation | Interpretation |
| Infrared (IR) Spectroscopy | Appearance of new bands in the 2100-2300 cm⁻¹ region. Disappearance or reduction of bands in the 2800-3000 cm⁻¹ region. | Confirms the presence of C-D bonds and the absence or reduction of C-H bonds at the deuterated positions. |
| Raman Spectroscopy | Similar shifts in vibrational frequencies as in IR spectroscopy. | Provides complementary information to IR, particularly for symmetric vibrations. |
| ¹H NMR Spectroscopy | Disappearance of signals corresponding to the protons at the deuterated positions. | Confirms the specific sites of isotopic labeling. |
| ¹³C NMR Spectroscopy | Splitting of carbon signals for C-D bonds into a multiplet. Small upfield isotope shift for deuterated carbons. | Provides information on the carbon environment and confirms deuteration at specific carbon atoms. |
| Mass Spectrometry | Increase in the molecular ion peak by 4 m/z units compared to the non-deuterated compound. | Confirms the incorporation of four deuterium atoms. nist.gov |
This table is based on established spectroscopic principles and provides expected outcomes for the analysis of N-Methyl-N'-nitrosopiperazine-d4.
Future Research Directions and Unaddressed Methodological Challenges
Development of Novel Synthesis Routes for Advanced Deuterated Nitrosamines
The synthesis of N-Methyl-N'-nitrosopiperazine-d4, and other deuterated nitrosamines, traditionally involves multi-step processes. However, the future of stable isotope labeling is trending towards greater precision, efficiency, and sustainability. adesisinc.com Innovations in synthetic methodologies are paramount for producing more complex and strategically labeled nitrosamines that can provide deeper mechanistic insights.
Furthermore, the adoption of automated synthesis platforms and flow chemistry is expected to revolutionize the production of deuterated standards. adesisinc.com Flow chemistry, in particular, provides enhanced control over reaction parameters, leading to higher purity products and improved safety in handling these potent carcinogens. adesisinc.com The development of novel labeling reagents is another key area that promises to expand the toolkit for creating advanced deuterated nitrosamines with tailored isotopic substitution patterns. adesisinc.com
A significant challenge that persists is the synthesis of nitrosamines that are difficult to form or are unstable under typical reaction conditions. Reports on synthesis failures are valuable for the scientific community as they can prevent redundant research efforts and guide the development of more robust synthetic strategies. mdpi.com
Enhancements in Analytical Sensitivity and Selectivity for Environmental and Biological Monitoring
The accurate detection of N-Methyl-N'-nitrosopiperazine at trace levels is crucial for assessing human exposure and environmental contamination. N-Methyl-N'-nitrosopiperazine-d4 is instrumental as an internal standard in analytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com However, the drive for ever-lower detection limits necessitates continuous innovation in analytical methodologies.
Future advancements will likely focus on improving the ionization efficiency of nitrosamines and minimizing matrix effects, which can suppress the analyte signal. vliz.be Techniques such as atmospheric pressure chemical ionization (APCI) have shown promise in enhancing the sensitivity of nitrosamine (B1359907) detection. rsc.org The development of more selective stationary phases for high-performance liquid chromatography (HPLC) will also contribute to better separation of target analytes from complex sample matrices. vliz.be
For environmental monitoring, the challenge lies in detecting ultra-trace levels of contaminants in diverse matrices like water and sediment. rsc.orgmdpi.com Ultrasensitive techniques, such as accelerator mass spectrometry (AMS), though not routinely used for this application, exemplify the potential for pushing detection limits to the attogram-per-gram level. rsc.org More accessible strategies involve optimizing sample preparation to pre-concentrate the analyte and remove interfering substances. mdpi.com
In biological monitoring, the complexity of matrices such as plasma and urine presents a significant analytical hurdle. nih.gov Future research will likely involve the development of more efficient extraction techniques and the use of high-resolution mass spectrometry (HRMS) to improve selectivity and confidence in identification. mdpi.com The use of deuterated standards like N-Methyl-N'-nitrosopiperazine-d4 is indispensable in these challenging analyses to correct for analyte losses during sample preparation and instrumental analysis. mdpi.com
Expanded Mechanistic Understanding through Multi-Isotopic Labeling Studies
While N-Methyl-N'-nitrosopiperazine-d4 is primarily used for quantification, the principles of isotopic labeling can be extended to gain a more profound understanding of the metabolic activation and detoxification pathways of MNP. Future research could employ multi-isotopic labeling, incorporating not only deuterium (B1214612) (²H) but also heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the MNP molecule. nih.govnumberanalytics.com
By synthesizing MNP with isotopes at different positions, researchers can trace the fate of specific atoms through metabolic reactions. nih.gov For instance, labeling the methyl group with ¹³C and the piperazine (B1678402) ring with ²H could help differentiate between metabolic pathways involving demethylation versus ring oxidation. nih.gov ¹⁵N labeling of the nitroso group could provide insights into denitrosation reactions, a potential detoxification pathway. nih.gov
These multi-labeled analogs would be invaluable in studies utilizing high-resolution mass spectrometry to identify and structurally elucidate novel metabolites. The distinct isotopic patterns created by multi-labeling would facilitate the differentiation of metabolites from background noise and provide clues about their elemental composition and fragmentation patterns. nih.gov
A significant challenge in this area is the synthesis of these complex multi-labeled molecules. acs.org However, the mechanistic insights gained from such studies would be crucial for improving structure-activity relationship (SAR) models that predict the carcinogenic potency of different nitrosamines. nih.gov
Integration of Omics Technologies with Isotope Tracing for Comprehensive Pathway Elucidation
The future of toxicology research lies in a systems-level understanding of how xenobiotics like MNP perturb biological systems. The integration of "omics" technologies—such as proteomics and metabolomics—with stable isotope tracing offers a powerful approach to achieve this. nih.gov
By exposing cells or organisms to isotopically labeled MNP (e.g., ¹³C- and/or ¹⁵N-labeled) and subsequently analyzing changes in the proteome and metabolome, researchers can obtain a global view of the affected biochemical pathways. nih.gov Metabolomics can identify downstream metabolites of MNP and reveal broader metabolic reprogramming, while proteomics can identify protein targets and map alterations in cellular signaling and stress response pathways. nih.gov
The use of isotope tracing within this omics framework is critical for distinguishing compound-related metabolic changes from general cellular responses. For example, tracing the incorporation of ¹³C from labeled MNP into endogenous metabolites can definitively map its metabolic fate.
Q & A
Q. What established synthetic routes exist for N-Methyl-N'-nitrosopiperazine-d4, and how can reaction conditions be optimized to minimize by-products?
The synthesis of nitrosamines like N-Methyl-N'-nitrosopiperazine-d4 typically involves nitrosation of precursor amines. For example, Ashford’s Dictionary of Industrial Chemicals outlines the production of related compounds via N-methylpiperazine nitrosation/nitro reduction . Optimization requires controlling nitrosating agents (e.g., nitrite) and reaction parameters. Kinetic studies on N-nitrosopiperazine formation show that the reaction is first-order in nitrite and carbamate species, with an activation energy of 84 ± 2 kJ/mol . Lowering reaction temperatures (e.g., <100°C) and maintaining acidic conditions can reduce unwanted side reactions.
Q. What analytical techniques are recommended for characterizing N-Methyl-N'-nitrosopiperazine-d4 in complex matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for nitrosamine detection due to its sensitivity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) is critical, as demonstrated in studies on dihydropyrazine derivatives . Deuterated analogs like N-Methyl-N'-nitrosopiperazine-d4 can be distinguished via isotopic shifts in NMR spectra. Additionally, UV-Vis spectroscopy may track nitrosamine-specific absorbance bands (e.g., ~240 nm for nitroso groups).
Advanced Research Questions
Q. How do pH and temperature influence the formation kinetics of N-Methyl-N'-nitrosopiperazine-d4 in amine-based systems?
The reaction kinetics are highly dependent on pH and temperature. In CO₂ capture systems using piperazine, nitrosation accelerates under acidic conditions (pH < 7) due to protonation of carbamate intermediates, facilitating nucleophilic attack by nitrite . Elevated temperatures (e.g., 100–135°C) increase the rate constant (8.5 × 10³ dm⁶ mol⁻² s⁻¹ at 100°C) but also promote thermal degradation of precursors. Researchers should model these variables using Arrhenius equations to predict nitrosamine accumulation under operational conditions.
Q. What strategies can mitigate nitrosamine formation in systems using piperazine derivatives?
Proposed inhibitors include radical scavengers (e.g., ascorbic acid) and nitrite scavengers (e.g., sulfamic acid). The reaction mechanism suggests that blocking carbamate protonation or sequestering nitrite ions can disrupt the nitrosation pathway . Additionally, substituting piperazine with less reactive amines (e.g., sterically hindered derivatives) may reduce nitrosamine yields. Experimental validation should involve comparative kinetic assays under simulated industrial conditions.
Q. How can researchers resolve discrepancies in reported toxicity data for nitrosamines like N-Methyl-N'-nitrosopiperazine-d4?
Contradictions in toxicity studies often arise from differences in exposure models, dosages, or metabolite profiling. The Agency for Toxic Substances and Disease Registry (ATSDR) recommends systematic literature reviews using standardized search terms (e.g., CAS numbers, MeSH terms) and validation through in vitro assays (e.g., SOS chromotest for genotoxicity) . Cross-referencing with regulatory frameworks, such as the FDA’s nitrosamine impurity limits, ensures data relevance to human health risk assessments.
Methodological Considerations
- Experimental Design : Use controlled batch reactors to isolate nitrosation pathways, as described in CO₂ capture studies . Include deuterated internal standards (e.g., d4-labeled compounds) for quantitative MS analysis.
- Data Contradiction Analysis : Apply meta-analysis tools to harmonize disparate toxicity datasets, focusing on dose-response relationships and metabolic activation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
